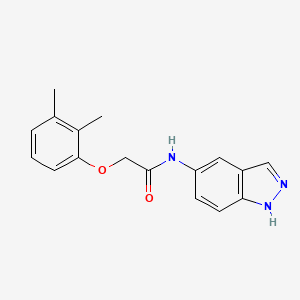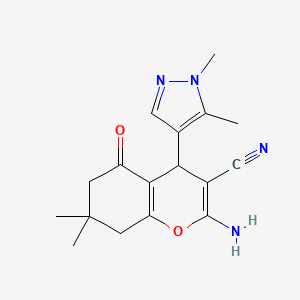
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CKD-516' and has been primarily studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is not fully understood; however, it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Additionally, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to inhibit the activity of specific kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammation. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of metabolic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide in lab experiments include its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer growth. However, the limitations of using this compound in lab experiments include its limited availability and high cost, as well as the need for specific reagents and conditions for its synthesis.
Direcciones Futuras
The future directions for research on 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide include further studies on its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its potential applications in treating neurological disorders and metabolic diseases. Additionally, future research should focus on understanding the mechanism of action of this compound and identifying its specific targets and signaling pathways. Furthermore, future research should also focus on developing more efficient and cost-effective methods for the synthesis of this compound.
Métodos De Síntesis
The synthesis of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2,3-dimethylphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2,3-dimethylphenoxy)acetophenone. In the second step, this intermediate is reacted with hydrazine hydrate and acetic acid to form 2-(2,3-dimethylphenoxy)acetohydrazide. Finally, the reaction of this intermediate with 5-bromoindazole in the presence of a base yields 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide.
Aplicaciones Científicas De Investigación
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been studied for its potential applications in various fields, including anti-inflammatory and anti-cancer therapy. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has also been studied for its potential applications in treating neurological disorders and metabolic diseases.
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-4-3-5-16(12(11)2)22-10-17(21)19-14-6-7-15-13(8-14)9-18-20-15/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYRSSLNGQEPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)


![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)

![1-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877300.png)
![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877317.png)
![N-allyl-2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4877325.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4877332.png)